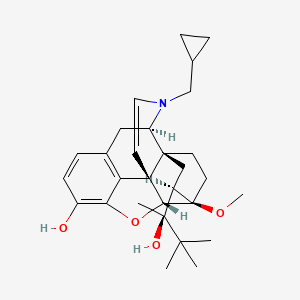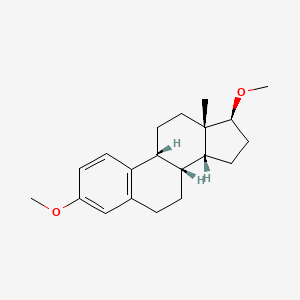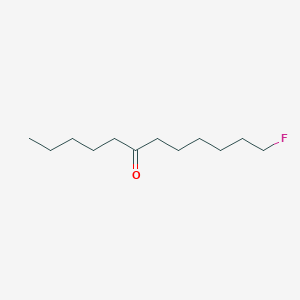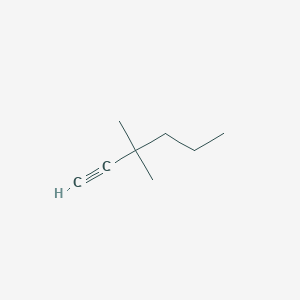
Benz(a)anthracene, 4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 4-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its structure of four fused benzene rings. This compound is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives, including 4-fluoro-benz(a)anthracene, typically involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods often require specific catalysts and reaction conditions to achieve the desired substitution on the benz(a)anthracene framework.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives generally involves large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired derivative and its applications .
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrocarbon derivatives .
Scientific Research Applications
Benz(a)anthracene, 4-fluoro- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which benz(a)anthracene, 4-fluoro- exerts its effects involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and subsequent mutagenesis. The compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Comparison with Similar Compounds
Tetracene (benz[b]anthracene): Another PAH with a similar structure but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: A PAH with three fused benzene rings in a different arrangement
Uniqueness: Benz(a)anthracene, 4-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the fluorine atom can alter the compound’s electronic properties, making it distinct from other benz(a)anthracene derivatives .
Properties
CAS No. |
388-72-7 |
|---|---|
Molecular Formula |
C18H11F |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C18H11F/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |
InChI Key |
NHEMFXZWMPLBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
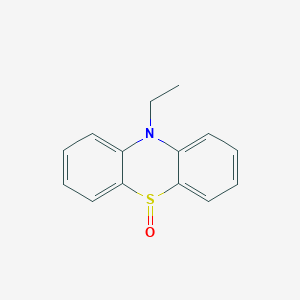
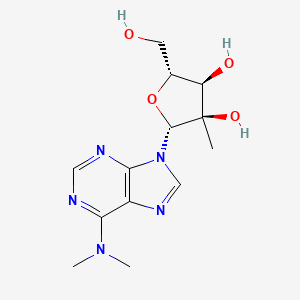
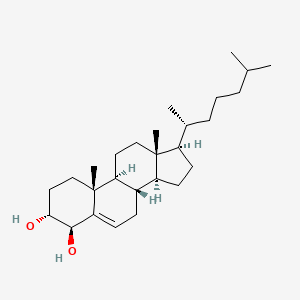

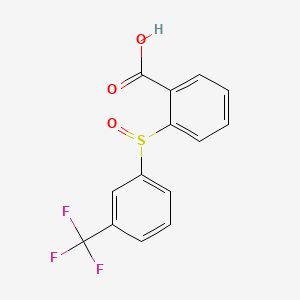
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)

